1-(Pyridin-3-yl)piperidine-2-carbaldehyde
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Overview
Description
1-(Pyridin-3-yl)piperidine-2-carbaldehyde is a heterocyclic organic compound that features a piperidine ring bonded to a pyridine ring with an aldehyde functional group at the second position of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)piperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with piperidine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)piperidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: 1-(Pyridin-3-yl)piperidine-2-carboxylic acid.
Reduction: 1-(Pyridin-3-yl)piperidine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyridin-3-yl)piperidine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)piperidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)piperidine-2-carbaldehyde
- 1-(Pyridin-4-yl)piperidine-2-carbaldehyde
- 2-(Pyridin-3-yl)piperidine-1-carbaldehyde
Comparison: 1-(Pyridin-3-yl)piperidine-2-carbaldehyde is unique due to the position of the pyridine ring and the aldehyde group, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-pyridin-3-ylpiperidine-2-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-9-11-4-1-2-7-13(11)10-5-3-6-12-8-10/h3,5-6,8-9,11H,1-2,4,7H2 |
InChI Key |
WDTGUNPQEKQCTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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